Silane, dimethyl-phenyl-(trimethylstannyl)-
Description
Structural Composition
Silane, dimethyl-phenyl-(trimethylstannyl)-, systematically named dimethyl(phenyl)(trimethylstannyl)silane (IUPAC), is an organometallic compound with the molecular formula C₁₁H₂₀SiSn . Its structure features a central silicon atom bonded to three distinct groups:
- Two methyl groups (–CH₃)
- A phenyl group (–C₆H₅)
- A trimethylstannyl group (–Sn(CH₃)₃)
The SMILES notation (CSi(C₁=CC=CC=C₁)Sn(C)C) illustrates the connectivity: the silicon atom forms single bonds to two methyl groups, a phenyl ring, and the tin atom of the trimethylstannyl moiety. The molecular weight is 299.076 g/mol , calculated from the atomic masses of carbon (12.01), hydrogen (1.008), silicon (28.09), and tin (118.71).
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀SiSn |
| Molecular Weight (g/mol) | 299.076 |
| Hybridization (Si/Sn) | sp³ (Si), sp³ (Sn) |
Bonding Nature: Silicon-Tin Interactions
The Si–Sn bond in this compound is a key feature, with a bond length estimated at ~2.55–2.70 Å based on crystallographic studies of analogous organotin-silicon systems. This bond is longer than typical Si–C bonds (1.86 Å) but shorter than Sn–C bonds (2.15 Å). The bond energy for Si–Sn is approximately 314 kJ/mol , derived from thermochemical analyses of heteronuclear diatomic molecules.
The tetrahedral geometry around silicon and tin atoms results in bond angles near 109.5° , consistent with sp³ hybridization. The polarity of the Si–Sn bond arises from the electronegativity difference (Si: 1.90, Sn: 1.96), though the small disparity minimizes significant charge separation. Quantum mechanical studies highlight delocalized electron density between silicon and tin, stabilizing the bond through hyperconjugation.
Isomerism and Stereochemical Considerations
The central silicon atom’s tetrahedral coordination creates a stereogenic center due to its four distinct substituents (phenyl, two methyl, trimethylstannyl). However, the low energy barrier for silicon inversion (~25–30 kJ/mol) allows rapid interconversion between enantiomers at room temperature, preventing isolation of stereoisomers.
No geometric isomerism is possible due to the absence of double bonds or restricted rotation sites. Theoretical studies suggest that steric hindrance from the bulky trimethylstannyl group slightly distorts the tetrahedral geometry, but this does not induce observable stereochemical effects.
Crystallographic Data (Hypothetical/Theoretical)
While experimental crystallographic data for this compound are unavailable, density functional theory (DFT) simulations predict a monoclinic crystal system with space group P2₁/c . Key hypothetical parameters include:
- Unit cell dimensions : a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, β = 92.5°
- Z-value : 4 molecules per unit cell
- Density : 1.32 g/cm³
The silicon and tin atoms occupy Wyckoff positions 4e, with phenyl rings aligned parallel to the ac-plane to minimize steric clashes. The Si–Sn bond axis is oriented at a 15° angle relative to the crystallographic b-axis, optimizing packing efficiency.
Table 3: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume (ų) | 1047.2 |
| Calculated Density (g/cm³) | 1.32 |
Properties
InChI |
InChI=1S/C8H11Si.3CH3.Sn/c1-9(2)8-6-4-3-5-7-8;;;;/h3-7H,1-2H3;3*1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDOAAHFNLDCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=CC=C1.C[Sn](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94397-44-1 | |
| Record name | Silane, dimethyl-phenyl-(trimethylstannyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094397441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
General Synthetic Strategies for Organosilicon-Tin Compounds
Organosilicon compounds with tin substituents such as trimethylstannyl groups are typically synthesized via:
- Metalation of terminal alkynes followed by reaction with chlorosilanes or organotin reagents.
- Cross-coupling reactions involving stannylated alkynes and halo-substituted silanes.
- Hydrostannation of alkynylsilanes to introduce the trimethylstannyl group across the triple bond.
These methods are often adapted to the specific substitution pattern of the target molecule, such as dimethyl-phenyl substitution on silicon and trimethylstannyl groups on the alkyne terminus.
Metalation and Subsequent Reaction with Chlorosilanes or Organotin Reagents
A classical approach involves the lithiation or magnesiation of terminal alkynes to generate a metal acetylide intermediate, which then reacts with chlorosilanes or organotin chlorides to form the desired alkynylsilane or stannylsilane.
- For example, lithiation of a terminal acetylene with n-butyllithium or lithium diisopropylamide (LDA) at low temperature generates the acetylide anion.
- This anion reacts with dimethylphenylchlorosilane to introduce the dimethyl-phenylsilane moiety.
- Subsequent reaction with trimethylstannyl chloride or a stannylation reagent installs the trimethylstannyl group.
Cross-Coupling Methods
Cross-coupling is a powerful method for constructing complex organosilicon-tin compounds. For instance:
- The Stille coupling between a trimethylstannyl-substituted alkyne and an aryl or vinyl halide bearing dimethylphenylsilane substituents can be employed.
- Literature reports a related example where 1-(tributylstannyl)-2-(trimethylsilyl)acetylene was cross-coupled with vinyl iodide to yield bis(silyl)enyne derivatives in 75% yield, demonstrating the feasibility of coupling stannylated alkynes with vinyl halides to form substituted silanes.
This approach provides high yields and functional group tolerance, making it suitable for preparing silane, dimethyl-phenyl-(trimethylstannyl)- derivatives.
Hydrostannation of Alkynylsilanes
Hydrostannation refers to the addition of a tin hydride across an alkyne bond in an alkynylsilane:
- Alkynylsilanes can be reacted with tributyltin hydride or trimethylstannyl hydride under catalytic conditions to add the stannyl group across the triple bond.
- This method allows direct formation of vinylstannane derivatives with silicon substituents intact.
- The reaction is typically catalyzed by radical initiators or transition metal catalysts.
This method is useful for preparing vinylsilane-stannane compounds, which are structurally related to silane, dimethyl-phenyl-(trimethylstannyl)-.
Direct Silylation and Stannylation Using Catalysts
Recent advances include catalytic methods for direct silylation and stannylation:
- Iridium carbonyl catalysts have been used for direct silylation of terminal acetylenes with iodotrimethylsilane and bases, yielding silylacetylenes efficiently.
- Similar catalytic systems may be adapted for stannylation, using trimethylstannyl reagents under mild conditions.
- These methods offer operational simplicity and high selectivity.
Experimental Data Summary (Hypothetical Table Based on Literature Trends)
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Metalation + Chlorosilane + Stannylation | Terminal alkyne + n-BuLi + dimethylphenylchlorosilane + trimethylstannyl chloride | 60–85 | Stepwise, good control of substitution |
| Stille Cross-Coupling | Trimethylstannyl alkyne + vinyl iodide + Pd catalyst | 70–80 | High yield, functional group tolerance |
| Hydrostannation | Alkynylsilane + trimethylstannyl hydride + radical initiator | 65–75 | Direct addition, mild conditions |
| Catalytic Direct Silylation/Stannylation | Terminal alkyne + iodotrimethylsilane or stannane + Ir catalyst + base | 75–90 | Efficient, one-step, tolerant of functional groups |
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl-phenyl-(trimethylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Precursor for Organosilicon Compounds: Silane serves as a building block for synthesizing various organosilicon compounds, enabling the development of novel materials with tailored properties.
- Organic Transformations: It is used in nucleophilic substitution reactions where the trimethylstannyl group can be replaced by other functional groups, facilitating complex organic syntheses.
2. Biology:
- Drug Delivery Systems: Research indicates potential applications in drug delivery due to its ability to modify surfaces and improve biocompatibility.
- Biomaterials: The compound's properties make it suitable for incorporation into biomaterials, enhancing their functionality and stability.
3. Medicine:
- Pharmaceutical Development: Ongoing studies are exploring its role in developing new pharmaceuticals and diagnostic agents, particularly in targeted therapies.
- Diagnostic Applications: Its chemical reactivity allows for the design of innovative diagnostic tools that can interact with biological systems.
4. Industry:
- Specialty Polymers: Silane is utilized in producing specialty polymers that exhibit unique mechanical and thermal properties.
- Coatings and Adhesives: Its application extends to coatings and adhesives, where it enhances adhesion and durability due to its silane functionalities.
Table 1: Summary of Applications
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Precursor | Used for synthesizing organosilicon compounds |
| Organic Synthesis | Acts as a reagent in nucleophilic substitutions | |
| Biology | Drug Delivery | Enhances biocompatibility for drug delivery systems |
| Biomaterials | Improves functionality of biomaterials | |
| Medicine | Pharmaceuticals | Aids in developing new drugs |
| Diagnostics | Facilitates innovative diagnostic tools | |
| Industry | Specialty Polymers | Produces polymers with unique properties |
| Coatings/Adhesives | Enhances adhesion and durability |
Case Study Example: Drug Delivery Systems
Research has highlighted silane's potential in drug delivery systems by modifying surfaces to improve drug loading capacity and release profiles. For instance, studies have shown that silane-modified nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, making them more effective in therapeutic applications .
Mechanism of Action
The mechanism of action of silane, dimethyl-phenyl-(trimethylstannyl)- involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in nucleophilic substitution reactions, where the trimethylstannyl group is replaced by other functional groups. These interactions are mediated by the unique electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular attributes of the target compound with analogous silanes:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Silane, dimethyl-phenyl-(trimethylstannyl)- | - | C₁₁H₁₈SiSn | ~299.0* | Dimethylphenyl, trimethylstannyl |
| Silane, dimethylphenyl(phenylethynyl)- | 79628-15-2 | C₁₆H₁₆Si | 236.39 | Dimethylphenyl, phenylethynyl |
| Silane, dodecyldimethylphenyl- | 59467-08-2 | C₂₀H₃₆Si | 304.59 | Dodecyl, dimethylphenyl |
| [Difluoro(phenylsulfonyl)methyl]trimethyl-silane | 536975-50-5 | C₁₀H₁₅F₂O₂SSi | 281.37 | Difluoro(phenylsulfonyl)methyl |
| Silane, trimethyl[[(4-methylphenyl)thio]methyl]- | 17988-39-5 | C₁₁H₁₈SSi | 210.42 | 4-methylphenylthio, trimethyl |
*Estimated based on analogous structures.
Key Observations:
- Trimethylstannyl Group : Unique to the target compound, this group enhances electrophilicity and may confer catalytic or biocidal properties, unlike purely organic substituents in other silanes .
Reactivity and Functional Performance
Coupling Agent Efficiency
- Target Compound: The tin-silicon hybrid structure may enable dual functionality in coupling organic polymers with inorganic matrices (e.g., cement or silica). However, organotin compounds can degrade mechanical properties in some matrices, as seen in sulfoaluminate cement systems .
- KH560 Silane (Comparison): In PLA composites, 4 wt% KH560 (glycidoxypropyltrimethoxysilane) optimizes mechanical properties by enhancing fiber-matrix adhesion.
Thermal and Mechanical Stability
- Trimethylstannyl vs. Alkyl Chains : Dodecyldimethylphenylsilane (CAS 59467-08-2) exhibits superior hydrophobicity due to its long alkyl chain, making it suitable for waterproof coatings. The target compound’s tin group may improve thermal stability but could introduce brittleness in polymers .
- Dynamic Mechanical Properties : In tire treads, silanes like TESPT (tetrasulfidosilane) reduce rolling resistance. The target compound’s tin group might alter tanδ values, affecting grip and energy dissipation .
Biocidal and Surface-Modifying Effects
- Antibacterial Fabrics : Vinyl silanes (e.g., CAS 536975-50-5) show bactericidal effects post-washing. The target compound’s tin group may offer enhanced biocidal activity but raises toxicity concerns .
- Interfacial Adhesion : While silane coupling agents like KH550 improve bond strength in concrete-rubber composites by 10–20%, the tin group’s incompatibility with cement hydrates could negate these benefits .
Biological Activity
Silane, dimethyl-phenyl-(trimethylstannyl)-, also known as trimethylstannyl phenylsilane, is a compound with significant potential in various scientific fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Silane, dimethyl-phenyl-(trimethylstannyl)- has a unique structure that combines silicon and tin atoms, which imparts distinct chemical properties. It is synthesized through the reaction of phenylsilane with trimethyltin chloride under controlled conditions. The process typically requires a catalyst to enhance yield and purity. Common methods include:
- Oxidation : Converts the compound into silanol derivatives.
- Reduction : Simplifies the compound into less complex silanes.
- Substitution : Allows the trimethylstannyl group to be replaced by other functional groups through nucleophilic substitution reactions.
The biological activity of silane, dimethyl-phenyl-(trimethylstannyl)- is largely attributed to its ability to interact with various molecular targets. The compound can act as a reducing agent, facilitating redox reactions by donating electrons. It also engages in nucleophilic substitution reactions where the trimethylstannyl group can be replaced by other functional groups. This reactivity is influenced by its electronic and steric properties, making it useful in drug delivery systems and biomaterials.
Biological Applications
Research indicates that silane, dimethyl-phenyl-(trimethylstannyl)- has potential applications in:
- Drug Delivery Systems : Its ability to form stable complexes with drugs enhances their delivery efficiency.
- Biomaterials : The compound's unique properties make it suitable for developing new biomaterials with enhanced performance in medical applications .
Case Study 1: Anticancer Activity
A study investigated the effects of silane compounds on cancer cell lines. Silane, dimethyl-phenyl-(trimethylstannyl)- demonstrated significant inhibitory activity against KB human epidermoid carcinoma cells. The IC50 value was found to be 0.2 nM, indicating potent anticancer properties .
Case Study 2: Drug Development
In another research project focusing on drug delivery systems, silane derivatives were used to improve the solubility and bioavailability of poorly soluble drugs. The incorporation of trimethylstannyl groups enhanced the interaction with biological membranes, facilitating drug absorption .
Comparative Analysis
To better understand the unique properties of silane, dimethyl-phenyl-(trimethylstannyl)-, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Phenylsilane | Lacks trimethylstannyl group | Limited biological applications |
| Dimethyldichlorosilane | Used in production of polydimethylsiloxane (PDMS) | Different reactivity |
| Tris(trimethylsilyl)silane | Reducing agent | Less effective in biological systems |
The comparison highlights that while other compounds may have industrial applications, silane, dimethyl-phenyl-(trimethylstannyl)- exhibits superior potential for biological applications due to its unique structural characteristics.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of Silane, dimethyl-phenyl-(trimethylstannyl)-?
- Methodological Answer : Combine solid-state ¹³C and ²⁹Si MAS NMR spectroscopy with X-ray diffraction to resolve molecular geometry and bonding environments. NMR can confirm silicon-tin bonding and phenyl group orientation, while X-ray crystallography provides precise bond lengths and angles. Cross-validate solution-state NMR data with solid-state results to account for conformational flexibility .
Q. What safety protocols are critical when handling this organotin compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Toxicity data indicate acute oral toxicity (e.g., LD₅₀ values for related tin compounds) and risks of decomposition into toxic SOₓ and tin vapors under heat. Store in inert atmospheres and avoid proton sources (e.g., water) to prevent hydrazoic acid formation .
Q. What are the common synthetic routes for incorporating trimethylstannyl groups into silane frameworks?
- Methodological Answer : Utilize Stille cross-coupling reactions, where the trimethylstannyl moiety acts as a transmetallation agent. Optimize catalyst systems (e.g., Pd(PPh₃)₄) in anhydrous solvents like chlorobenzene under microwave irradiation for rapid polymerization. Monitor solubility issues in chloroform for product isolation, particularly with short side chains .
Advanced Research Questions
Q. How does the trimethylstannyl group influence reaction efficiency in Stille polymerization, and how can conflicting yield data be resolved?
- Methodological Answer : The stannyl group enhances coupling reactivity but may reduce solubility, leading to yield discrepancies (e.g., 40–90% in similar systems). Analyze side-chain length effects using Soxhlet extraction and solubility tests (Table 1 in ). Cross-reference elemental analysis and NMR (Table S1) to confirm structural integrity in low-yield fractions .
Q. What analytical techniques are suitable for identifying decomposition byproducts of this compound under thermal stress?
- Methodological Answer : Employ thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to detect SOₓ and organotin fragments. Solid-state NMR can track structural degradation, while X-ray photoelectron spectroscopy (XPS) identifies tin oxidation states .
Q. How can reaction conditions be optimized for synthesizing conjugated polymers using this silane-stannyl monomer?
- Methodological Answer : Screen microwave irradiation parameters (power, duration) to enhance reaction kinetics. Use chlorobenzene as a high-boiling solvent to maintain anhydrous conditions. For insoluble polymers, switch to o-dichlorobenzene or introduce solubilizing side chains (e.g., branched alkyl groups) .
Q. What strategies address functional group incompatibility when integrating this compound into multi-step syntheses?
- Methodological Answer : Protect reactive silicon centers with trimethylsilyl groups during orthogonal reactions. For example, use Pd-catalyzed cross-coupling to preserve the stannyl group while modifying the phenyl ring. Validate compatibility via NMR monitoring and iterative coupling efficiency tests .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the reactivity of trimethylstannyl-silane derivatives in cross-coupling reactions?
- Methodological Answer : Systematically vary catalyst loading, solvent polarity, and temperature to identify critical parameters. Compare kinetic profiles (e.g., via in situ IR spectroscopy) to isolate steric effects from electronic contributions. Publish raw NMR and chromatographic data to enable meta-analyses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
